molecular formula C23H23BrN2O4 B301616 2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301616
M. Wt: 471.3 g/mol
InChI Key: MYXOBKARGJHRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromene family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies suggest that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit microbial growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments are its high purity and stability. However, the limitations are that this compound is not readily available in large quantities and is relatively expensive.

Future Directions

1. Further investigation of the mechanism of action of 2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential of this compound as a lead compound for drug development.
4. Exploration of the potential of this compound in other fields such as agriculture and material science.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
In conclusion, this compound is a promising compound with potential applications in various fields of science. Further research is required to fully understand the mechanism of action and the potential of this compound in drug development and other areas.

Synthesis Methods

The synthesis of 2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl)-2-cyanomethyl-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene with ammonia in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields of science. Some of the significant research applications are as follows:
1. Anti-cancer activity: This compound has shown promising anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: this compound has demonstrated significant anti-inflammatory activity in animal models.
3. Anti-microbial activity: This compound has shown potent anti-microbial activity against various bacterial and fungal strains.

properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H23BrN2O4/c1-5-7-29-21-15(24)8-13(9-17(21)28-6-2)19-14(12-25)22(26)30-18-11-23(3,4)10-16(27)20(18)19/h1,8-9,19H,6-7,10-11,26H2,2-4H3

InChI Key

MYXOBKARGJHRHQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)Br)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)Br)OCC#C

Origin of Product

United States

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